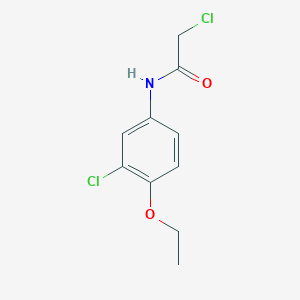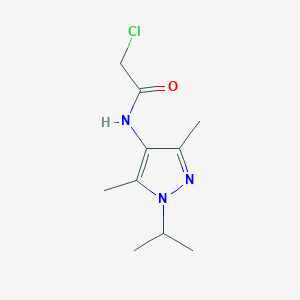
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide, also known as MPAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide leads to changes in gene expression patterns, resulting in various biochemical and physiological effects.
Biochemical and physiological effects:
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation, and the modulation of synaptic plasticity in the brain. It has also been found to have anti-inflammatory properties and to be involved in the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which allows for the study of specific gene expression patterns. However, one limitation of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the use of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide. Another area of interest is the investigation of the role of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in the regulation of epigenetic modifications and its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit HDAC activity and its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the regulation of gene expression patterns, resulting in various biochemical and physiological effects. While there are advantages and limitations to using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments, there are several future directions for its use in scientific research.
Méthodes De Synthèse
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of N-methylpyrrolidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenylalanine methyl ester. The product obtained is then treated with ammonia to yield 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been used in various scientific research studies, including those related to drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-15(20)13-8-5-9-18(13)14(19)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPLXFEAKZNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)


![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)